molecular formula C18H20N4O4S B3015153 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034566-73-7

4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B3015153
CAS RN: 2034566-73-7
M. Wt: 388.44
InChI Key: BEUYIRNZTKCDJS-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through a multistep reaction process.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the synthesis of novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, incorporating thiazolo(3,2-a)benzimidazole moiety, showcasing the versatility of related compounds in producing a broad range of heterocyclic structures (Farag et al., 2011). Another study reports on the synthesis of thio- and furan-fused heterocycles, further highlighting the utility of furan derivatives in creating complex heterocyclic systems with potential for varied biological applications (Ergun et al., 2014).

Biological Evaluation and Luminescent Properties

A significant body of work involves the characterization and biological evaluation of benzamide derivatives, with studies indicating their potential as binders to nucleotide protein targets, suggesting applications in drug discovery and medicinal chemistry (Saeed et al., 2015). Additionally, research on the self-assembly of 4-aryl-1H-pyrazoles into supramolecular columnar liquid crystals exhibiting luminescent properties opens avenues for applications in materials science, particularly in the development of new luminescent materials (Moyano et al., 2013).

Cytotoxic Activities

Investigations into carboxamide derivatives of benzo[b][1,6]naphthyridines have revealed potent cytotoxic properties against various cancer cell lines, underscoring the therapeutic potential of these compounds in cancer treatment (Deady et al., 2003).

Synthesis and Antibacterial Activity

The synthesis and testing of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles for antibacterial activity present another dimension of research, demonstrating the antimicrobial potential of these compounds (Aghekyan et al., 2020).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)15-8-6-14(7-9-15)18(23)19-13-16(17-5-3-12-26-17)22-11-4-10-20-22/h3-12,16H,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUYIRNZTKCDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

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